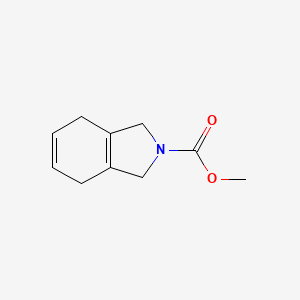

Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate

Übersicht

Beschreibung

“Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate” is a chemical compound that belongs to the class of isoindole derivatives . Isoindole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of isoindole derivatives has been documented in the literature . A versatile synthetic approach has been developed for the synthesis of new isoindole derivatives via the cleavage of ethers from tricyclic imide skeleton compounds . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The structure of new isoindole derivatives has been confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole derivatives include the Diels–Alder reaction of furan and maleic anhydride . The Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .Wissenschaftliche Forschungsanwendungen

Synthesis of Alkaloid Derivatives

Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate serves as a precursor in the synthesis of various alkaloid derivatives. These derivatives are structurally similar to natural alkaloids and can exhibit a wide range of biological activities, including therapeutic effects .

Antiviral Agents

Indole derivatives have been studied for their antiviral properties. Compounds structurally related to Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate have shown inhibitory activity against viruses such as influenza A. The modification of this compound could lead to the development of new antiviral medications with high selectivity and potency .

Anti-Cancer Research

The indole ring system is a common feature in many anti-cancer drugs. As a result, Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate can be utilized in the design and synthesis of novel anti-cancer agents. Its derivatives may interact with various cellular targets, potentially leading to new treatments for different types of cancer .

Development of Anti-Inflammatory Drugs

Indole derivatives, including those related to Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate , have been explored for their anti-inflammatory properties. These compounds can be synthesized and tested for their efficacy in reducing inflammation, which is a key factor in many diseases .

Neuroprotective Agents

Research has indicated that indole derivatives can act as neuroprotective agentsMethyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate and its analogs may protect nerve cells from damage or degeneration, which is crucial in the treatment of neurodegenerative diseases .

Material Science Applications

Beyond pharmaceutical applications, Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate can also be used in material science. Its derivatives can be incorporated into polymers or other materials to impart specific properties, such as increased durability or chemical resistance .

Eigenschaften

IUPAC Name |

methyl 1,3,4,7-tetrahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)11-6-8-4-2-3-5-9(8)7-11/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPCDEMIRJYFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2=C(C1)CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate | |

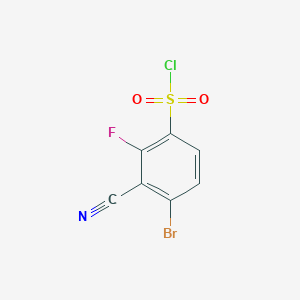

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

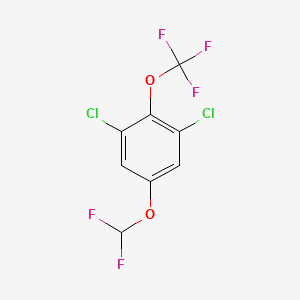

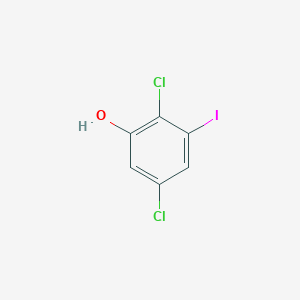

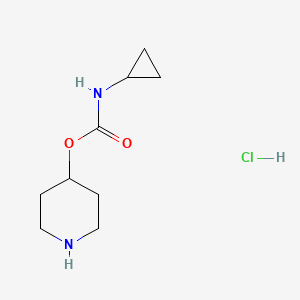

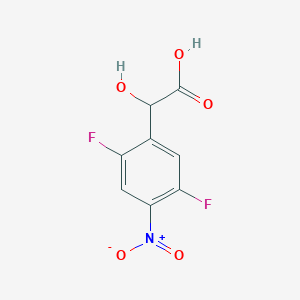

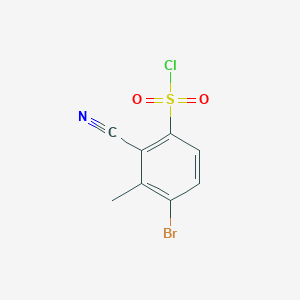

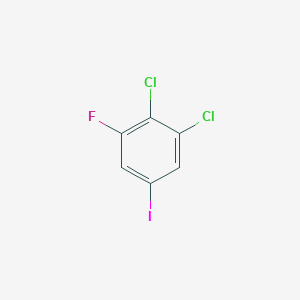

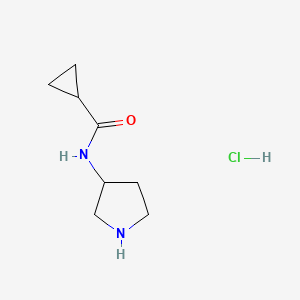

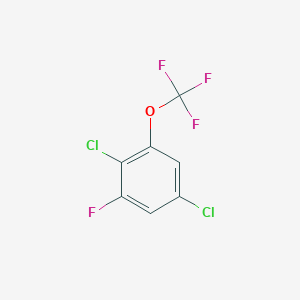

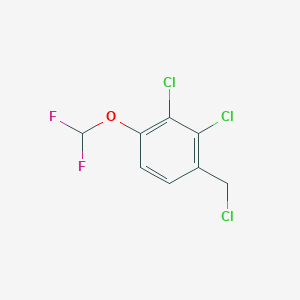

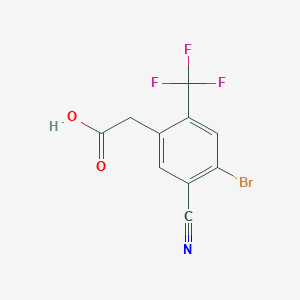

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.